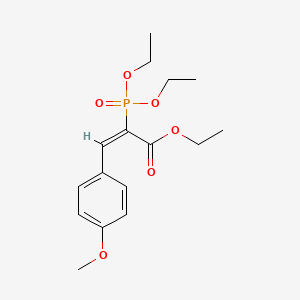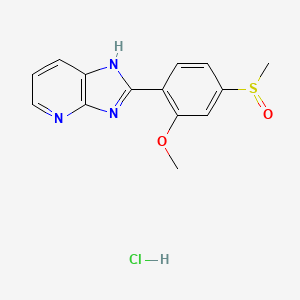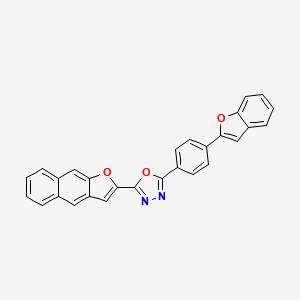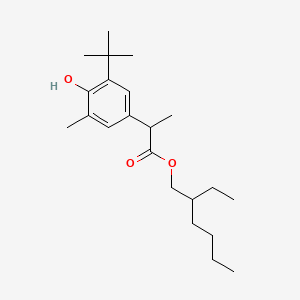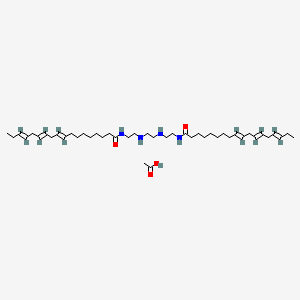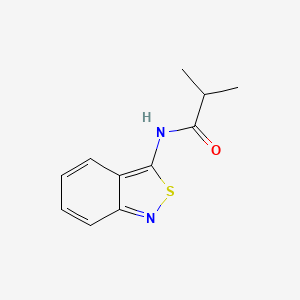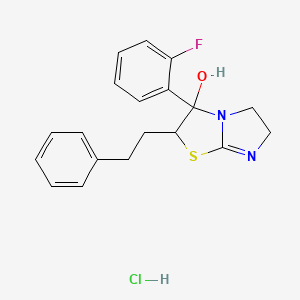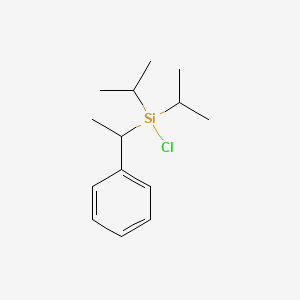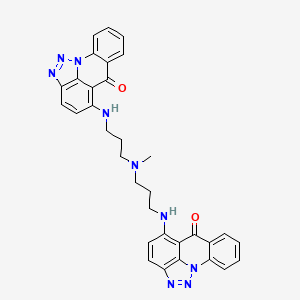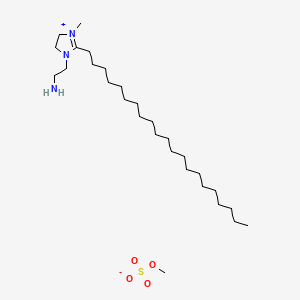
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and an imidazolium core, imparts it with distinct physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Introduction of the Long Alkyl Chain: The long alkyl chain is introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the imidazolium core.
Quaternization: The final step involves the quaternization of the imidazolium nitrogen with methyl sulphate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imidazolium core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazolium salts with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate has numerous scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and cell membranes.
Pathways Involved: It can modulate biochemical pathways by altering enzyme activity or disrupting membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium chloride
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium bromide
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium nitrate
Uniqueness
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is unique due to its specific methyl sulphate counterion, which imparts distinct solubility and reactivity properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
93783-35-8 |
|---|---|
Molekularformel |
C28H59N3O4S |
Molekulargewicht |
533.9 g/mol |
IUPAC-Name |
2-(2-henicosyl-3-methyl-4,5-dihydroimidazol-3-ium-1-yl)ethanamine;methyl sulfate |
InChI |
InChI=1S/C27H56N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-29(2)25-26-30(27)24-23-28;1-5-6(2,3)4/h3-26,28H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ZPPYKFNJGSMHTF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



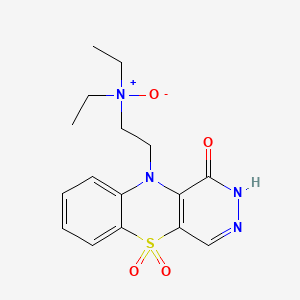
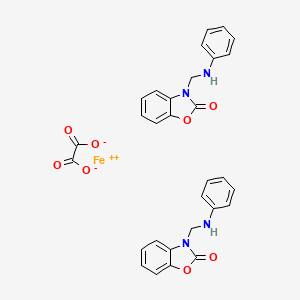
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)
